molecular formula C8H11N3O2 B15047625 6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione

6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione

Cat. No.: B15047625
M. Wt: 181.19 g/mol
InChI Key: AYUFGQHPIGAERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione is a heterocyclic compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol This compound features a pyrimidine ring substituted with a cyclopropylamino group at the 6-position and a methyl group at the 1-position

Preparation Methods

The synthesis of 6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a pyrimidine derivative with cyclopropylamine in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .

Chemical Reactions Analysis

6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where the cyclopropylamino group or other substituents are replaced by different functional groups.

Scientific Research Applications

6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives . These compounds share structural similarities but may differ in their chemical properties and biological activities. For instance:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H11N3O2/c12-7-3-6(10-8(13)11-7)4-9-5-1-2-5/h3,5,9H,1-2,4H2,(H2,10,11,12,13)

InChI Key

AYUFGQHPIGAERC-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC(=O)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.